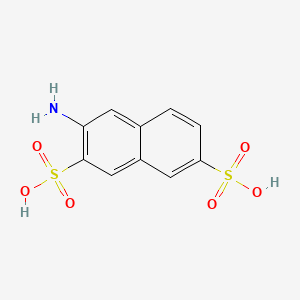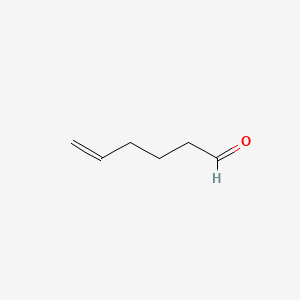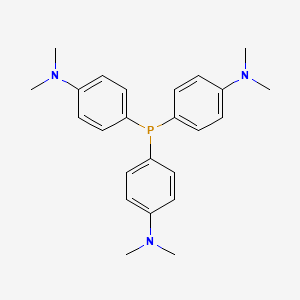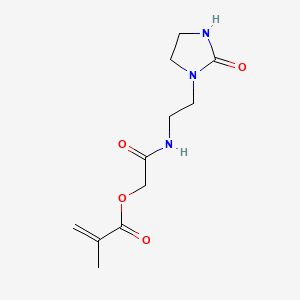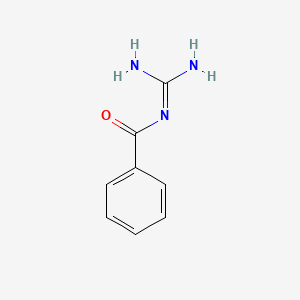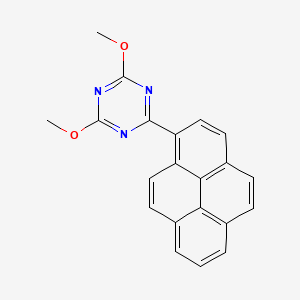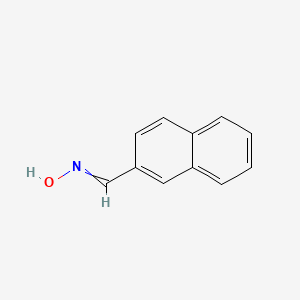
2-Naphthalenecarboxaldehyde, oxime
Overview
Description
2-Naphthalenecarboxaldehyde, oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 2-Formyl-1-naphthyl hydroxylamine or Naphthyl aldehyde oxime. It is a yellowish powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Scientific Research Applications
Synthesis of Naphthalene Derivatives An efficient method for synthesizing naphthalene derivatives involves Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes. This method boasts advantages such as inexpensive catalysts, a broad substrate scope, and mild reaction conditions (Zhu et al., 2013).
Novel Synthesis of Naphthopyranoisoxazoles and Naphthopyranoisoxazolines 2-(Alkenyloxy)naphthalene-1-carbaldehyde oximes undergo oxidation to form novel naphthopyranoisoxazoles and naphthopyranoisoxazolines. These compounds are prepared through a process involving potassium iodide, iodine, and sodium bicarbonate or sodium hypochlorite and triethylamine for oxidation (Liaskopoulos et al., 2008).
Photocatalytic Oxidation of Naphthalene The titanium dioxide photocatalyzed oxidation of naphthalene in water results in (E,Z)-2-formylcinnamaldehydes and 1,4-naphthoquinone, among other products. This process suggests a reaction mechanism involving the transfer of a hydroxy group to naphthalene and the reduction of oxygen to superoxide, followed by coupling (Soana et al., 2000).
Oxidation Mechanism of Naphthalene The atmospheric oxidation mechanism of naphthalene initiated by the OH radical has been investigated using density functional theory. The initial step involves OH addition to naphthalene, forming various radical intermediates, leading to the formation of stable products such as 2-formylcinnamaldehyde through different reaction pathways (Zhang et al., 2012).
Oxidative Dehydrogenation Coupling A Cu(OAc)2-catalyzed domino tricyclization between naphthalene-1,8-diamine and 2-(phenylethynyl)benzaldehyde enables aerobic oxidative dehydrogenation coupling to access heptacyclic quinolizino[3,4,5,6-kla]perimidines. This reaction forms three new rings and four new bonds, offering a facile method toward fused aza-heterocycles containing quinolizine and perimidine moieties (Feng et al., 2017).
Mechanism of Action
Target of Action
Oximes, in general, are known to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
The mode of action of 2-Naphthalenecarboxaldehyde, oxime involves a series of chemical reactions. The compound is an oxime, which is a type of organic compound that includes a C=N-OH functional group . The oxygen atom of the hydroxylamine moiety acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions . The reaction with the nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oximes are known to participate in the beckmann rearrangement, a reaction that results in either amides or nitriles, depending on the starting material .
Result of Action
The rearrangement of oximes can lead to the formation of different compounds, such as amides or nitriles, which can have various biological effects .
properties
IUPAC Name |
N-(naphthalen-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSUSMMBIMGSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343865 | |
| Record name | 2-Naphthalenecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenecarboxaldehyde, oxime | |
CAS RN |
24091-02-9 | |
| Record name | 2-Naphthalenecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


